molecular formula C7H18O3Si B1582157 Triethoxymethylsilane CAS No. 2031-67-6

Triethoxymethylsilane

Cat. No. B1582157
CAS RN: 2031-67-6
M. Wt: 178.3 g/mol
InChI Key: CPUDPFPXCZDNGI-UHFFFAOYSA-N
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Patent
US04524018

Procedure details

0.4 Percent of a reaction product formed by reacting a single perfume (trans-2-hexenol) with methyl triethoxysilane in a molar ratio of 2:1, which was used in the foregoing Reference Example, and 0.9 percent of a reaction product formed from cis-3-hexenol and methyl triethoxysilane in a molar ratio of 2:1, were mixed with 98.7 percent of another perfume component to prepare a green apple type blend perfume. A fragrant article was prepared by impregnating the blend perfume into circular filter paper of 65 mm in diameter and 3 mm in thickness. The article was then volatilized at room temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
reaction product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])/[CH:2]=[CH:3]/[CH2:4][CH2:5][CH3:6].[CH3:8][Si:9]([O:16][CH2:17][CH3:18])([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12]>>[CH2:1]([OH:7])[CH2:2]/[CH:3]=[CH:4]\[CH2:5][CH3:6].[CH3:8][Si:9]([O:10][CH2:11][CH3:12])([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](OCC)(OCC)OCC
Step Three
Name
reaction product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
0.4 Percent of a reaction product formed

Outcomes

Product
Name
Type
product
Smiles
C(C\C=C/CC)O
Name
Type
product
Smiles
C[Si](OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.